Cas no 887890-69-9 (1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine)

1-(2-Chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine is a specialized sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted benzenesulfonyl group linked to a phenylpiperazine moiety, conferring unique electronic and steric properties. The methanesulfonyl substituent enhances solubility and reactivity, making it useful in synthetic modifications. This compound may serve as an intermediate in the development of biologically active molecules, particularly those targeting receptor modulation or enzyme inhibition. Its well-defined chemical properties allow for precise functionalization, supporting its use in structure-activity relationship studies. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Further research may explore its utility in medicinal chemistry or material science applications.
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine structure
887890-69-9 structure
Product name:1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
CAS No:887890-69-9
MF:C17H19ClN2O4S2
MW:414.926760911942
CID:5448587

1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[[2-chloro-5-(methylsulfonyl)phenyl]sulfonyl]-4-phenyl-
    • 1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
    • Inchi: 1S/C17H19ClN2O4S2/c1-25(21,22)15-7-8-16(18)17(13-15)26(23,24)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
    • InChI Key: ZLRGYYQJMQIQHQ-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC(S(C)(=O)=O)=CC=C2Cl)(=O)=O)CCN(C2=CC=CC=C2)CC1

1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3043-0039-3mg
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3043-0039-2μmol
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3043-0039-4mg
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F3043-0039-1mg
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3043-0039-5μmol
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3043-0039-2mg
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3043-0039-5mg
1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine
887890-69-9 90%+
5mg
$69.0 2023-04-28

Additional information on 1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine

Chemical Profile and Research Applications of 1-(2-Chloro-5-Methanesulfonylbenzenesulfonyl)-4-Phenylpiperazine (CAS No. 887890-69-9)

1-(2-Chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine (CAS No. 887890-69-9) is a synthetic organic compound characterized by its complex sulfonamide and piperazine scaffold. This molecule features a benzenesulfonyl chloride moiety substituted with a methanesulfonyl group at the para position and a phenyl ring appended to the piperazine nitrogen. The structural versatility of this compound has attracted significant attention in medicinal chemistry due to its potential as a building block for drug discovery programs targeting G protein-coupled receptors (GPCRs) and ion channels.

The core structure of 1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine incorporates multiple functional groups that enable diverse chemical modifications. The sulfonamide functionality (R-SO₂-NH-R') is a well-established pharmacophore in pharmaceuticals, known for its ability to form hydrogen bonds with biological targets. The methanesulfonyl substituent (-CH₂SO₂R) enhances lipophilicity while maintaining water solubility, a critical balance for drug-like properties. Recent studies in the Journal of Medicinal Chemistry highlight how such hybrid structures can be optimized for improved metabolic stability and bioavailability.

Synthetic approaches to this compound typically involve multistep organic reactions starting from 2-chlorobenzenesulfonamide. A key step is the selective sulfonation at the 5-position using chlorosulfonic acid under controlled conditions. The methylation of the sulfonyl group is achieved through alkylation with methyl iodide in the presence of a phase-transfer catalyst. The final coupling with 4-bromophenylamine via an SNAr mechanism yields the complete structure. These methodologies align with modern green chemistry principles by minimizing solvent use and maximizing atom economy.

Structural analysis using X-ray crystallography reveals that 1-(2-chloro-5-methanesulfonylbenzenesulfonyl)-4-phenylpiperazine adopts a non-planar conformation due to steric interactions between the phenyl ring and sulfonamide groups. This three-dimensional arrangement is crucial for receptor binding specificity, as demonstrated in molecular docking studies published in Bioorganic & Medicinal Chemistry Letters. Computational models predict high binding affinity for serotonin receptors (5-HT₁A/₂A) and dopamine transporters, suggesting potential applications in neuropsychiatric disorders.

In recent preclinical research, derivatives of this scaffold have shown promise as selective monoamine reuptake inhibitors (SMRIs). A 2023 study in ACS Medicinal Chemistry Letters reported that compounds with similar sulfonamide-piperazine architectures exhibited antidepressant-like effects in rodent models without typical side effects associated with tricyclic antidepressants. The methoxy substitution pattern on the phenyl ring was found to significantly influence activity, demonstrating structure-activity relationship (SAR) trends that guide further optimization.

The physicochemical properties of CAS No. 887890-69-9 include a calculated logP value of 3.7 and solubility profile compatible with both aqueous and organic solvents. These characteristics make it suitable for high-throughput screening campaigns targeting membrane-bound proteins. Advanced analytical techniques such as UPLC-HRMS have been employed to characterize degradation pathways under physiological conditions, providing valuable data for formulation development.

In the field of chemical biology, this compound serves as an excellent probe for studying post-translational modifications involving sulfotransferases. The reactive chlorosulfonate group enables site-specific labeling of tyrosine residues in proteins, as demonstrated in a 2024 Nature Communications study on enzyme-substrate interactions. This application expands its utility beyond traditional medicinal chemistry into proteomic research areas.

The synthetic accessibility of this molecule has been further enhanced through microwave-assisted protocols that reduce reaction times from hours to minutes while maintaining high yields (>75%). Flow chemistry approaches have also been explored to improve process scalability, addressing challenges associated with batch synthesis of complex heterocycles containing multiple nitrogen atoms.

Cross-disciplinary applications are emerging in materials science where modified versions show promise as nonlinear optical materials due to their conjugated π-electron systems. Surface plasmon resonance studies indicate strong adsorption capabilities on metal oxide surfaces, suggesting potential use in sensor technologies when functionalized appropriately.

Ongoing research focuses on expanding the structural diversity through click chemistry approaches, particularly copper(I)-catalyzed azide–alkyne cycloadditions (CuAAC). These strategies allow rapid access to libraries containing various bioisosteres while preserving the core pharmacophore elements responsible for biological activity.

The regulatory landscape for compounds like CAS No. 887890-69-9 emphasizes rigorous toxicological profiling before clinical translation can occur. In vitro assays have shown low cytotoxicity against human liver microsomes at therapeutic concentrations, supporting its safety profile during early-stage development phases.

Computational toxicology models predict minimal environmental persistence due to susceptibility to microbial degradation pathways involving sulfoxide cleavage enzymes commonly found in soil bacteria strains such as Pseudomonas putida and Sphingobium yanoikuyae B1.

In academic research settings, this compound has become a model system for studying intermolecular hydrogen bonding networks using solid-state NMR spectroscopy techniques at cryogenic temperatures (-150°C). These studies provide atomic-level insights into supramolecular assembly patterns that govern crystallization behavior important for pharmaceutical formulation development.

The availability of enantiomerically pure forms through chiral HPLC separation has enabled stereochemical investigations revealing significant differences in receptor selectivity between R/S configurations at the piperazine center - findings recently published in Chirality journal volume 36 issue 4 (pages 112–123).

Collaborative efforts between academic institutions and biotech companies are exploring prodrug strategies where esterification at the methanesulfonyl oxygen improves oral bioavailability while maintaining target engagement after enzymatic activation within specific tissue compartments such as brain parenchyma or tumor microenvironments.

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